molecular formula C2H2Cl2<br>C2H2Cl2<br>H2C=CCl2 B151652 Vinylidene chloride CAS No. 75-35-4

Vinylidene chloride

Cat. No.: B151652
CAS No.: 75-35-4
M. Wt: 96.94 g/mol
InChI Key: LGXVIGDEPROXKC-UHFFFAOYSA-N
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Description

Vinylidene chloride (1,1-dichloroethylene; CAS No. 75-35-4) is a colorless, volatile, flammable liquid with a mild sweet odor . It is primarily used in the production of polythis compound (PVDC) copolymers, which are renowned for their barrier properties in food packaging films . The compound is synthesized via pyrolysis of 1,1,2-trichloroethane, derived from chlorinated ethylene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylidene chloride is produced by the dehydrochlorination of 1,1,2-trichloroethane, a byproduct in the production of 1,1,1-trichloroethane and 1,2-dichloroethane. This conversion is a base-catalyzed reaction using either sodium hydroxide or calcium hydroxide at approximately 100°C . The reaction can be represented as: [ \text{Cl}_2\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{Cl}_2\text{C=CH}_2 + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of 1,1,2-trichloroethane with lime or caustic soda. It is typically prepared only as needed due to its rapid reaction with oxygen to form peroxides that catalyze the formation of undesired polymers .

Chemical Reactions Analysis

Types of Reactions: Vinylidene chloride undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Polymerization: this compound can be polymerized to form polythis compound.

    Oxidation: this compound can be oxidized to form various products, including carbon dioxide and hydrogen chloride, under specific conditions.

    Substitution: In substitution reactions, this compound can react with nucleophiles to replace one of the chlorine atoms with another group.

Major Products:

Scientific Research Applications

Polymer Production

Vinylidene chloride is predominantly used as a monomer in the synthesis of polythis compound (PVDC) copolymers. These materials are recognized for their excellent barrier properties against gases and moisture, making them ideal for:

  • Food Packaging : PVDC films are extensively used in food packaging due to their ability to extend shelf life by preventing oxygen and moisture ingress .
  • Coatings : VDC is incorporated into coatings for various products, enhancing durability and resistance to chemicals .
  • Textiles : It is utilized in the production of modacrylic fibers, which are flame-resistant and used in protective clothing and upholstery .

Industrial Applications

Beyond polymer production, this compound finds applications in several industrial processes:

  • Adhesives and Sealants : VDC-based formulations are employed in adhesives due to their strong bonding capabilities.
  • Paints and Binders : It serves as a binder in paints, contributing to improved adhesion and durability .
  • Flame-Retardant Materials : The incorporation of VDC into materials enhances their flame resistance, making them suitable for use in construction and automotive industries .

Health and Toxicology Studies

Research on this compound has raised concerns regarding its potential health impacts. Various studies have investigated its carcinogenicity and toxicological effects:

  • Carcinogenicity : Studies conducted on rats and mice have shown an increased incidence of tumors in specific organs following prolonged exposure to VDC . For instance, inhalation studies indicated that exposure could lead to liver, lung, and mammary gland tumors .
  • Occupational Exposure : Workers involved in the production or application of VDC-containing products may be at risk of exposure through inhalation or dermal contact. Health studies have examined the long-term effects of such exposure on employee health .

Environmental Impact

The environmental implications of this compound usage are significant:

  • Emission Standards : Due to its hazardous nature, regulatory bodies have established emission standards for VDC during production processes to minimize environmental contamination .
  • Water Contamination : The general population may be exposed to VDC through contaminated drinking water sources, necessitating monitoring and remediation efforts .

Case Study 1: Food Packaging Applications

A study highlighted the effectiveness of PVDC films in preventing spoilage in packaged foods. The films maintained product freshness over extended periods compared to traditional packaging materials. This application underscores the importance of VDC in enhancing food safety.

Case Study 2: Occupational Health

A cohort study involving employees exposed to this compound revealed a correlation between exposure levels and increased mortality rates from specific cancers. This finding emphasizes the need for stringent workplace safety measures when handling VDC.

Mechanism of Action

Vinylidene chloride exerts its effects primarily through its reactivity with other chemicals. In polymerization reactions, it forms long chains of polythis compound through free radical mechanisms. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used. For example, in the presence of free radicals, this compound undergoes polymerization to form polythis compound .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₂H₂Cl₂
  • Boiling point: 31.7°C
  • Density: 1.218 g/cm³
  • Flammability: Highly flammable (NFPA Health Rating: 2; Fire Rating: 4) .

Health and Safety: Acute exposure causes central nervous system (CNS) depression, convulsions, and unconsciousness . Chronic exposure in animals leads to liver, kidney, and lung toxicity .

Vinylidene Chloride vs. Vinyl Chloride

Parameter This compound Vinyl Chloride (75-01-4)
Structure CH₂=CCl₂ CH₂=CHCl
Carcinogenicity Group 3 (IARC) Group 1 (IARC; known human carcinogen)
Production Pyrolysis of 1,1,2-trichloroethane Ethylene chlorination or oxychlorination
Polymer Applications PVDC copolymers (food packaging films) Polyvinyl chloride (PVC; pipes, cables)
Mutagenicity Mutagenic in vitro (requires activation) Mutagenic in vivo; linked to liver angiosarcoma
Environmental Persistence Atmospheric half-life: ~2 days Longer persistence; bioaccumulates in aquatic systems

Key Difference: Vinyl chloride’s definitive carcinogenicity contrasts with this compound’s uncertain status. PVDC copolymers prioritize barrier properties, while PVC dominates rigid applications.

This compound vs. 1,1,1-Trichloroethane

Parameter This compound 1,1,1-Trichloroethane
Toxicity CNS depression, liver/kidney damage Less toxic; CNS sedation, dizziness
Applications Polymer production Solvent, degreaser
Environmental Impact Low environmental detection Ozone-depleting potential (phased out)

Key Difference : 1,1,1-Trichloroethane’s role as a solvent contrasts with this compound’s polymer applications. Both exhibit CNS effects, but 1,1,1-trichloroethane is less metabolically activated.

Polythis compound (PVDC) vs. Polyvinyl Chloride (PVC)

Parameter PVDC PVC
Thermal Stability Softens at lower temperatures Higher thermal stability
Solubility Less soluble in organic solvents Moderately soluble
Barrier Properties Superior moisture/oxygen barrier Moderate barrier; requires plasticizers
Flammability Self-extinguishing Emits HCl fumes during combustion

Key Difference : PVDC’s crystallinity and barrier efficiency make it ideal for food packaging, while PVC’s rigidity suits construction materials.

Mechanistic and Regulatory Insights

Mutagenicity and Metabolism

This compound requires metabolic activation (CYP2E1) to form genotoxic epoxides in vitro . This contrasts with vinyl chloride, which directly alkylates DNA .

Regulatory Standards

Compound OSHA PEL NIOSH REL
This compound Not listed 1 ppm (TWA)
Vinyl Chloride 1 ppm 0.02 ppm (TWA)

Note: this compound’s occupational limits are less stringent due to lower carcinogenic evidence .

Environmental and Industrial Trends

  • Production : Global capacity of 502,000 tonnes (2012), declining due to HCFC-141b phase-out .
  • Emission Sources : Food packaging residues, indoor air, and drinking water (max intake: <1.34 µg/kg/day) .

Biological Activity

Vinylidene chloride (VDC), also known as 1,1-dichloroethylene, is an organic compound widely used in the production of polythis compound (PVDC) and other polymers. Its biological activity has garnered attention due to its potential health effects, particularly concerning carcinogenicity and toxicity. This article presents a comprehensive overview of the biological activity of this compound, including its metabolic pathways, toxicological effects, and relevant case studies.

Metabolism and Toxicokinetics

This compound is primarily metabolized in the liver through cytochrome P-450 enzymes, particularly CYP2E1. This enzyme catalyzes the formation of reactive metabolites that can bind covalently to cellular macromolecules, leading to toxicity. The metabolic activation of VDC results in the formation of glutathione conjugates, which are critical for detoxification processes .

Key Points on Metabolism:

  • Species Variability: Metabolism rates differ significantly between species. Mice exhibit higher metabolic activity compared to rats, leading to greater toxicity in murine models .
  • Sex Differences: Male mice show a higher incidence of renal tumors linked to VDC exposure than females, correlating with differences in CYP2E1 expression .
  • Human Relevance: While CYP2E1 is expressed in human tissues, functional evidence for its activity in various human organs remains limited. However, the expression levels in human liver are comparable to those observed in rodents .

Toxicological Effects

The toxicological profile of this compound includes various adverse effects on different organ systems, particularly the liver and kidneys.

Liver Toxicity:

  • Exposure to VDC has been shown to induce liver damage characterized by elevated levels of liver enzymes such as alanine aminotransferase (ALT) in animal studies .
  • Histopathological assessments reveal necrosis and other degenerative changes in hepatocytes following prolonged exposure .

Renal Toxicity:

  • In male mice, VDC exposure has been associated with an increased incidence of renal tumors. The mechanism is believed to involve enhanced metabolic activation leading to DNA damage .

Neurotoxicity:

  • This compound acts as a central nervous system depressant. Acute exposure can lead to symptoms such as dizziness and headaches, while chronic exposure may result in more severe neurological effects .

Mutagenicity and Carcinogenicity

This compound has demonstrated mutagenic potential in several studies. It has induced mutations in bacterial strains such as Salmonella typhimurium and Escherichia coli without requiring metabolic activation. In eukaryotic systems, VDC has shown the ability to induce reverse mutations and chromosomal aberrations under certain conditions .

Carcinogenic Potential:

  • The International Agency for Research on Cancer (IARC) classified this compound as Group 3 (not classifiable as to its carcinogenicity in humans), based on limited evidence from animal studies showing tumor induction primarily in male mice but not in rats .
  • A notable study indicated that chronic inhalation exposure resulted in hepatocellular carcinomas in mice but not in rats, highlighting species-specific responses to VDC .

Case Study 1: Liver Toxicity Assessment

A study involving Sprague-Dawley rats demonstrated that those pre-treated with vitamin A (a CYP2E1 inducer) exhibited dose-dependent increases in liver toxicity markers after exposure to this compound. The study highlighted the role of Kupffer cells in mediating liver toxicity, suggesting that their inactivation could mitigate damage from VDC exposure .

Case Study 2: Epidemiological Insights

An epidemiological investigation assessed the risk of testicular cancer associated with PVC plastics, which often contain this compound. The study found an odds ratio of 1.35 for overall exposure but concluded that no clear association could be established between VDC exposure and testicular cancer risk .

Summary Table of Biological Effects

Biological EffectObservationsReferences
Liver ToxicityElevated ALT levels; necrosis
Renal TumorsHigher incidence in male mice
NeurotoxicityCNS depressant effects; dizziness
MutagenicityInduces mutations in bacteria; chromosomal aberrations
CarcinogenicityLimited evidence from animal studies

Q & A

Basic Research Questions

Q. What are the key metabolic pathways of vinylidene chloride in rodent models, and how do they inform toxicity studies?

this compound is metabolized primarily via CYP2E1-mediated oxidation in rodents, producing reactive intermediates such as this compound epoxide and 2,2-dichloroacetaldehyde. These metabolites bind to cellular macromolecules, inducing cytotoxicity and genotoxicity. To study this, researchers use in vitro liver microsomal assays combined with glutathione (GSH) depletion experiments to assess metabolic activation and detoxification. Species-specific differences (e.g., higher CYP2E1 activity in mice vs. rats) should be analyzed via comparative microsomal metabolism studies and enzyme activity assays .

Q. How is the carcinogenic potential of this compound evaluated in experimental animals?

Inhalation or oral exposure studies in rodents (e.g., B6C3F1 mice) are designed with dose-response protocols (e.g., 10–200 ppm for inhalation). Histopathological analysis of liver, kidney, and lung tissues is performed to identify tumors. Data interpretation must account for metabolic saturation at high doses, which may alter toxicity profiles. Reference IARC Monographs for standardized carcinogenicity classifications and inclusion of control groups to distinguish spontaneous vs. chemical-induced tumors .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological samples?

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are used to detect this compound and its metabolites (e.g., urinary thioether conjugates). Sample preparation involves derivatization to stabilize volatile metabolites. Method validation should include spike-recovery experiments in matrices like serum or tissue homogenates to ensure accuracy .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro genotoxicity data and in vivo carcinogenicity findings?

While in vitro assays (e.g., mouse lymphoma L5178Y cells) show mutagenicity with metabolic activation, in vivo studies often lack positive results due to rapid metabolite clearance or volatility. To address this, use closed exposure systems (e.g., sealed vials for in vitro assays) and integrate pharmacokinetic modeling to estimate target tissue doses. Cross-species comparisons of CYP2E1 expression (e.g., human vs. rodent microsomes) can clarify metabolic disparities .

Q. What experimental designs address the tissue-specific toxicity of this compound in rodents?

Focus on organs with high CYP2E1 activity (liver, kidney, lung). For example, use immunohistochemistry to localize CYP2E1 in murine tissues and correlate with lesion severity. Knockout models (e.g., CYP2E1-null mice) or chemical inhibitors (e.g., disulfiram) can isolate metabolic contributions. Include GSH depletion protocols to exacerbate oxidative stress and validate mechanistic hypotheses .

Q. How do sex differences in this compound metabolism influence toxicological outcomes?

Male mice exhibit higher renal CYP2E1 activity, leading to increased susceptibility to kidney tumors. Experimental designs should compare both sexes, with enzyme activity assays (e.g., Western blotting for CYP2E1) and hormonal modulation studies (e.g., castration/estrogen supplementation) to dissect sex-dependent toxicity .

Q. What methodologies resolve discrepancies in carcinogenicity classifications (e.g., IARC Group 2B vs. proposed Group 2A)?

Conduct meta-analyses of existing rodent bioassays, emphasizing study quality (e.g., Maltoni et al., 1985). Compare metabolic activation pathways between this compound and its analog, vinyl chloride (Group 1), using computational toxicology tools (e.g., QSAR models). Evaluate epidemiological data for occupational exposure cohorts with improved confounder control (e.g., smoking, co-exposures) .

Q. How can researchers optimize purification protocols to remove this compound from industrial byproducts?

Hydrogenation processes using palladium catalysts effectively convert this compound to less toxic ethane derivatives. Monitor reaction efficiency via gas chromatography (GC) with flame ionization detection. Validate purity thresholds (e.g., <1 ppm residual this compound) using headspace GC-MS .

Q. What strategies validate the relevance of rodent-derived toxicity data to human risk assessment?

Use in vitro models with human hepatocytes or lung cells to compare metabolic rates and metabolite profiles. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent doses to human equivalents, incorporating CYP2E1 expression data from human tissue banks. Cross-validate findings with ex vivo human tissue slices exposed to this compound .

Properties

IUPAC Name

1,1-dichloroethene
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InChI

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2
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InChI Key

LGXVIGDEPROXKC-UHFFFAOYSA-N
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Canonical SMILES

C=C(Cl)Cl
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Molecular Formula

C2H2Cl2, Array
Record name VINYLIDENE CHLORIDE, STABILIZED
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Related CAS

9002-85-1
Record name Poly(vinylidene chloride)
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DSSTOX Substance ID

DTXSID8021438
Record name 1,1-Dichloroethylene
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Molecular Weight

96.94 g/mol
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Physical Description

Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air., Liquid, Colorless liquid or gas (above 89 degrees F) with a mild, sweet, chloroform-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or gas (above 89 °F) with a mild, sweet, chloroform-like odor.
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Record name Ethene, 1,1-dichloro-
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Boiling Point

89.1 °F at 760 mmHg (NTP, 1992), 31.6 °C, 32 °C, 89.1 °F, 89 °F
Record name VINYLIDENE CHLORIDE, STABILIZED
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Flash Point

14 °F (NTP, 1992), 14 °F, -19 °C (-2 °F) - closed cup, 0 °F (open cup), -19 °F (-28 °C) - closed cup, -19 °C (Closed cup), -15 °C (Open cup), -17 °C (Closed cup), -25 °C c.c., -2 °F
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Solubility

5 to 10 mg/mL at 70 °F (NTP, 1992), In water, 2,420 mg/L at 25 °C, Insoluble in water, 0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure), In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C, Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform., Solubility in water, g/100ml at 25 °C: 0.25 (very poor), 0.04%
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Density

1.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2129 at 20 °C/4 °C, Liquid density at 0 °C: 1.2517 g/cu m, Relative density (water = 1): 1.2, 1.21
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Vapor Density

3.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.25 (Air = 1), Relative vapor density (air = 1): 3.3, 3.25
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Vapor Pressure

500 mmHg at 68 °F ; 591 mmHg at 77 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 66.5, 500 mmHg
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Impurities

A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm., Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride., Commercial product contains small proportion of inhibitor.
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Color/Form

Colorless liquid, Colorless liquid or gas (above 89 degrees F)

CAS No.

75-35-4, 9002-85-1
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Melting Point

-188.5 °F (NTP, 1992), -122.5 °C, Latent heat of fusion: 6.51 kJ/mol at melting point, -122 °C, -188.5 °F, -189 °F
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Synthesis routes and methods I

Procedure details

Polymerizations were run by the dropwise addition of this stock of ethylaluminum dichloride (EADC)/hydrogen chloride (HCl) solution to the stirred monomer solutions. A stock solution of EADC and HCl was prepared in methyl chloride by adding 0.320 ml of a 1.0 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The total volume of the stock solution added to the polymerization for each example is listed in Table 15. A separate stock solution of ethylaluminum dichloride and hydrogen chloride was used for Examples 125 and 126. This solution was prepared from the addition of 2.0 ml of a 0.16 mol/L HCl solution in 1,1,1,2-tetrafluoroethane and 0.960 ml of a 1.0 mol/L ethylaluminum dichloride solution in hexane to 100 ml of methyl chloride. The final mol/L concentrations of ethylaluminum dichloride and hydrogen chloride in the stock solution is the same for both preparations. Polymerizations were terminated with the addition of 0.2 ml of methanol. Polymerization in 3,3,3-trifluoropropene resulted in rubber particles that did not adhere to the walls of the reactor or to the stirring bar. The particles floated to the surface of the liquid when stirring stopped. The particles were hard as evidenced by pressing on them with a chilled spatula when tested near reaction temperature. Polymerization in methyl chloride resulted in rubber particles that adhered to both the reactor walls and the stirring shaft. Polymerization in 1,1-dichloroethane or 1,1-dichloroethene resulted in solvent swollen polymer particles that adhered to the reactor walls and the stirring bar.
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Synthesis routes and methods II

Procedure details

The known methods of producing 1,1,1,3,3-pentafluoropropane are as follows. Carbon tetrachloride and vinylidene chloride are prepared and an addition reaction is triggered. The reaction product, 1,1,1,3,3,3-hexachloropropane, is fluorinated to produce 1,1,1,3,3-pentafluoro-3-chloropropane which is reduced with hydrogen to produce 1,1,1,3,3-pentafluoropropane (WO 95/04022).
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Synthesis routes and methods III

Procedure details

2,2,4,4,4-Pentafluorobutane is another undesirable by-product of the fluorination of 1,1,1-trichloroethane. I believe that it is formed by the reaction between 1,1,1-trichloroethane and vinylidene chloride, followed by the reaction of additional 1,1,1-trichloroethane with vinylidene chloride to give 1,1,1,3,3-pentachlorobutane. Grigor'ev et al., Izv. Akad. Nauk. SSSR. Ser. Khim., 6, 1333-6 (1980). Hydrofluorination of the latter produces 2,2,4,4,4-pentafluorobutane.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Vinylidene chloride

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